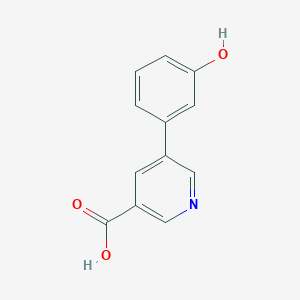

Ácido 5-(3-hidroxifenil)nicotínico

Descripción general

Descripción

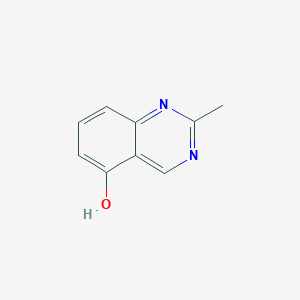

“5-(3-Hydroxyphenyl)nicotinic acid” is a chemical compound with the empirical formula C12H9NO3. It has a molecular weight of 215.20 .

Molecular Structure Analysis

The molecular structure of “5-(3-Hydroxyphenyl)nicotinic acid” can be represented by the SMILES stringO=C(O)C1=CN=CC(C2=CC(O)=CC=C2)=C1 . Physical and Chemical Properties Analysis

The physical and chemical properties of “5-(3-Hydroxyphenyl)nicotinic acid” include its empirical formula (C12H9NO3), molecular weight (215.20), and its representation in the SMILES string format .Aplicaciones Científicas De Investigación

Actividad Antibacteriana

El ácido 5-(3-hidroxifenil)nicotínico ha sido estudiado por sus propiedades antibacterianas. La investigación indica que los derivados del ácido nicotínico, incluido este compuesto, muestran promesa en la lucha contra las cepas bacterianas. Por ejemplo, los derivados de nicotinamida se han probado contra varias bacterias Gram-positivas y Gram-negativas, mostrando efectos inhibitorios significativos .

Propiedades Antibiopelícula

Además de su actividad antibacteriana, este compuesto también se ha evaluado por su capacidad para prevenir la formación de biopelículas. Las biopelículas son comunidades complejas de bacterias que son resistentes a los antibióticos. Los derivados de nicotinamida, relacionados con el ácido 5-(3-hidroxifenil)nicotínico, han mostrado potencial en la interrupción de la formación de biopelículas, lo que es crucial para el tratamiento de infecciones crónicas .

Química Computacional

El compuesto se ha utilizado en estudios computacionales para comprender sus propiedades electrónicas. Los investigadores han utilizado análisis computacionales, como el diagrama de contorno HOMO/LUMO y mapas de potencial electrostático molecular (MEP), para investigar las características electrónicas de los derivados de nicotinamida, lo que puede informar su reactividad e interacciones con los objetivos biológicos .

Síntesis de Derivados de Nicotinamida

El ácido 5-(3-hidroxifenil)nicotínico sirve como precursor en la síntesis de varios derivados de nicotinamida. Estos derivados tienen una amplia gama de aplicaciones biológicas, incluidas las actividades antimicrobianas y antifúngicas. El proceso de síntesis a menudo involucra técnicas espectrales como IR, 1H-NMR, 13C-NMR y MS .

Estudios de Acoplamiento Molecular

Los estudios de acoplamiento molecular son parte del proceso de descubrimiento de fármacos en el que los compuestos se evalúan computacionalmente para determinar su afinidad de unión a los objetivos biológicos. Los derivados de nicotinamida se han evaluado por su potencial como inhibidores contra enzimas bacterianas específicas, lo que podría conducir al desarrollo de nuevos medicamentos antibacterianos .

Actividad Antimicrobiana

Más allá de los efectos antibacterianos, los derivados del ácido 5-(3-hidroxifenil)nicotínico se han explorado por sus propiedades antimicrobianas más amplias. Esto incluye actividad contra hongos y otros microorganismos, lo que es significativo para el desarrollo de tratamientos para una variedad de enfermedades infecciosas .

Evaluación de Citotoxicidad

El perfil de seguridad de los compuestos farmacéuticos es crítico. Los derivados del ácido 5-(3-hidroxifenil)nicotínico se han evaluado por su citotoxicidad, asegurando que sean seguros para un mayor desarrollo en agentes terapéuticos .

Aplicaciones Antifúngicas

Similar a sus aplicaciones antibacterianas, este compuesto también ha mostrado promesa en la investigación antifúngica. Los derivados del ácido nicotínico se han probado contra cepas de hongos, proporcionando una posible vía para el desarrollo de nuevos fármacos antifúngicos .

Mecanismo De Acción

Target of Action

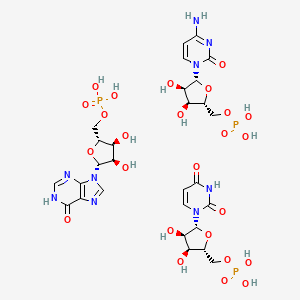

It is known that nicotinic acid, a closely related compound, acts on the nicotinamide coenzymes precursors . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

It is known that nicotinic acid enters the cell through transporters and is metabolized to nad via the preiss–handler pathway . This pathway involves several stages and results in the formation of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions .

Biochemical Pathways

The biochemical pathways affected by 5-(3-Hydroxyphenyl)nicotinic acid are likely to be similar to those affected by nicotinic acid. Nicotinic acid is involved in the metabolism of niacin, also known as vitamin B3 or PP . It plays a vital role in maintaining the intracellular pool of niacin, which is essential for redox metabolism and the functioning of NAD-dependent pathways .

Result of Action

It is known that nicotinic acid has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions . These effects contribute to maintaining efficient cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(3-Hydroxyphenyl)nicotinic acid. For example, the availability of nicotinic acid can impact redox cofactor metabolism during alcoholic fermentation . Suboptimal levels of nicotinic acid were correlated with slower fermentation and reduced biomass, disrupting redox balance and impeding NAD+ regeneration .

Análisis Bioquímico

Biochemical Properties

5-(3-Hydroxyphenyl)nicotinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are crucial for redox reactions in cellular metabolism. The hydroxyphenyl group in 5-(3-Hydroxyphenyl)nicotinic acid enhances its binding affinity to these coenzymes, facilitating efficient electron transfer in redox reactions .

Cellular Effects

5-(3-Hydroxyphenyl)nicotinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of G-protein-coupled receptors (GPCRs), particularly GPR109A, which is involved in anti-inflammatory responses . This modulation leads to changes in intracellular signaling cascades, affecting gene expression and metabolic pathways. Additionally, 5-(3-Hydroxyphenyl)nicotinic acid has been shown to enhance the production of anti-inflammatory cytokines, thereby contributing to its therapeutic potential in inflammatory conditions .

Molecular Mechanism

The molecular mechanism of 5-(3-Hydroxyphenyl)nicotinic acid involves its binding interactions with specific biomolecules. It acts as an agonist for GPR109A, leading to the activation of downstream signaling pathways that regulate inflammatory responses . Furthermore, 5-(3-Hydroxyphenyl)nicotinic acid can inhibit the activity of certain enzymes involved in pro-inflammatory pathways, thereby reducing the production of inflammatory mediators . These interactions at the molecular level contribute to its overall anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(3-Hydroxyphenyl)nicotinic acid have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 5-(3-Hydroxyphenyl)nicotinic acid maintains its anti-inflammatory effects, with sustained modulation of gene expression and cellular signaling pathways . These findings suggest that the compound is suitable for prolonged use in experimental settings.

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of 5-(3-Hydroxyphenyl)nicotinic acid vary with different dosages. At lower doses, the compound exhibits potent anti-inflammatory effects without significant adverse effects . At higher doses, some toxic effects have been observed, including gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

5-(3-Hydroxyphenyl)nicotinic acid is involved in several metabolic pathways, primarily those related to redox reactions and energy metabolism. It interacts with enzymes such as nicotinamide adenine dinucleotide synthetase, which is involved in the synthesis of NAD and NADP . The compound also affects metabolic flux by modulating the levels of key metabolites involved in energy production and cellular respiration .

Transport and Distribution

Within cells and tissues, 5-(3-Hydroxyphenyl)nicotinic acid is transported and distributed through specific transporters and binding proteins. It has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cells, the compound can accumulate in specific compartments, such as the mitochondria, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 5-(3-Hydroxyphenyl)nicotinic acid is primarily within the mitochondria, where it participates in redox reactions and energy metabolism . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell . This subcellular localization is crucial for its function in modulating cellular metabolism and inflammatory responses.

Propiedades

IUPAC Name |

5-(3-hydroxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-3-1-2-8(5-11)9-4-10(12(15)16)7-13-6-9/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFOZRXCJNXHMSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10653501 | |

| Record name | 5-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181452-05-0 | |

| Record name | 5-(3-Hydroxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10653501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1181452-05-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B1497767.png)